molecular formula C16H18N2O3 B2627268 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid CAS No. 1255783-89-1

3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid

Cat. No.: B2627268
CAS No.: 1255783-89-1
M. Wt: 286.331
InChI Key: QJHFCFGTCAWCOX-UHFFFAOYSA-N
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Description

“3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N2O3 . The IR spectrum would likely show peaks corresponding to the functional groups present in the molecule, such as C=O, Csp2-H, and Csp3-H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.33 . The predicted density is 1.19±0.1 g/cm3, and the predicted boiling point is 458.4±55.0 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Esterification and Amidation

The compound has been used as a coupling agent in esterification and amidation processes. Specifically, derivatives of this compound, such as (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, have proven to be efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols, yielding corresponding esters chemoselectively in good to excellent yield. Additionally, it has shown effectiveness in the amidation of carboxylic acids under mild conditions, yielding corresponding amides chemoselectively (Won et al., 2007), (Kang et al., 2008).

Base Oil Improvement

The compound, along with its derivatives, has been tested and shown to be effective in base oil improvement. These derivatives exhibit multiple actions including antioxidant properties for local base oil, as evidenced by changes in total acid number (TAN), and act as corrosion inhibitors for carbon steel in acid medium (Nessim, 2017).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been involved in condensation reactions yielding products like pyridazinones and pyrido[c]cinnolines. These reactions and the products obtained play a crucial role in the field of organic chemistry and pharmaceutical research (Al-Mousawi & El-Apasery, 2012).

Antimicrobial and Anticancer Activities

Several studies have synthesized derivatives of the compound and evaluated them for biological activities, such as antimicrobial and anticancer effects. The research has yielded promising results, indicating that these derivatives can have potent activities against various bacterial strains and cancer cell lines (Abubshait, 2007), (Mehvish & Kumar, 2022).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include elucidating its synthesis, exploring its chemical reactivity, determining its mechanism of action, and investigating its physical and chemical properties. Further studies could also explore its potential applications in various fields .

Properties

IUPAC Name

3-[6-oxo-3-(4-propan-2-ylphenyl)pyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(2)12-3-5-13(6-4-12)14-7-8-15(19)18(17-14)10-9-16(20)21/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHFCFGTCAWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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